molecular formula C12H18ClNO2 B6157970 4-(3-methoxyphenyl)piperidin-4-ol hydrochloride CAS No. 280143-10-4

4-(3-methoxyphenyl)piperidin-4-ol hydrochloride

Cat. No.: B6157970
CAS No.: 280143-10-4
M. Wt: 243.7
InChI Key:
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Description

4-(3-methoxyphenyl)piperidin-4-ol hydrochloride: is a chemical compound with the molecular formula C12H18ClNO2. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-methoxyphenyl)piperidin-4-ol hydrochloride typically involves the reaction of 3-methoxybenzyl chloride with piperidin-4-ol in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The final product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 4-(3-methoxyphenyl)piperidin-4-ol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, 4-(3-methoxyphenyl)piperidin-4-ol hydrochloride is used as an intermediate in the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies .

Biology: In biological research, this compound is used to study the interactions between small molecules and biological targets. It is also used in the development of new drugs and therapeutic agents .

Medicine: In medicine, this compound is investigated for its potential pharmacological properties. It is studied for its effects on various biological pathways and its potential use in treating certain medical conditions.

Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and other fine chemicals. It is also used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3-methoxyphenyl)piperidin-4-ol hydrochloride involves its interaction with specific molecular targets in the body. It is believed to modulate the activity of certain enzymes and receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved are still under investigation, but it is known to affect neurotransmitter systems and other biological processes.

Comparison with Similar Compounds

  • 4-(4-methoxyphenyl)piperidine hydrochloride
  • 1-(4-methoxyphenyl)piperidin-3-ol
  • 4-(3-methoxyphenyl)piperidin-4-ol

Comparison: 4-(3-methoxyphenyl)piperidin-4-ol hydrochloride is unique due to its specific substitution pattern on the piperidine ring. This substitution pattern affects its chemical reactivity and biological activity, making it distinct from other similar compounds. For example, the presence of the methoxy group at the 3-position rather than the 4-position can lead to differences in how the compound interacts with biological targets and undergoes chemical reactions .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-(3-methoxyphenyl)piperidin-4-ol hydrochloride involves the reaction of 3-methoxybenzaldehyde with piperidine to form 4-(3-methoxyphenyl)piperidine, which is then reduced to 4-(3-methoxyphenyl)piperidin-4-ol. The resulting compound is then reacted with hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "3-methoxybenzaldehyde", "piperidine", "sodium borohydride", "hydrochloric acid", "water", "ethyl acetate" ], "Reaction": [ "Step 1: 3-methoxybenzaldehyde is reacted with piperidine in the presence of a catalyst such as acetic acid to form 4-(3-methoxyphenyl)piperidine.", "Step 2: 4-(3-methoxyphenyl)piperidine is reduced using sodium borohydride in ethanol to form 4-(3-methoxyphenyl)piperidin-4-ol.", "Step 3: 4-(3-methoxyphenyl)piperidin-4-ol is reacted with hydrochloric acid in water and ethyl acetate to form 4-(3-methoxyphenyl)piperidin-4-ol hydrochloride." ] }

CAS No.

280143-10-4

Molecular Formula

C12H18ClNO2

Molecular Weight

243.7

Purity

95

Origin of Product

United States

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